molecular formula C9H7Cl2N3S B3481518 4-(2,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

4-(2,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3481518
M. Wt: 260.14 g/mol
InChI Key: UZUGWJJKPMBHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol” is a derivative of 2,4-dichlorophenol . 2,4-Dichlorophenol is a white solid that is mildly acidic . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various chemical reactions .

Future Directions

While specific future directions for “4-(2,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol” are not known, there is a growing interest in the synthesis of chiral drug intermediates using biocatalysis . This could potentially be a future direction for the synthesis of similar compounds.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c1-5-12-13-9(15)14(5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUGWJJKPMBHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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4-(2,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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4-(2,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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4-(2,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
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4-(2,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
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4-(2,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

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